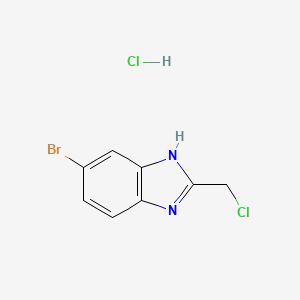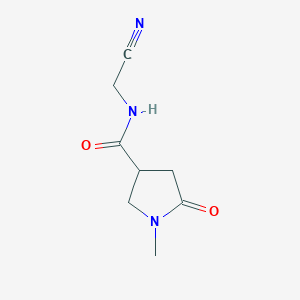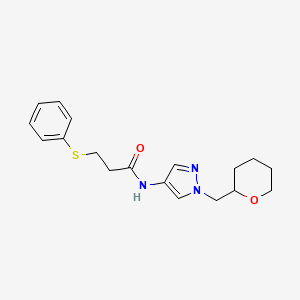![molecular formula C22H21FN6OS B2657238 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863453-26-3](/img/structure/B2657238.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a triazolopyrimidine group, a thio group, and a mesitylacetamide group .
Synthesis Analysis
Pyrazines and pyridazines fused to 1,2,3-triazoles, which are similar to the structure of the given compound, can be synthesized through a variety of routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of the compound is C19H14FN5OS, with an average mass of 379.411 Da and a monoisotopic mass of 379.090302 Da . The structure includes a fluorobenzyl group attached to a triazolopyrimidine ring, which is further connected to a mesitylacetamide group via a sulfur atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 379.411 g/mol. It has a complexity of 369 and a topological polar surface area of 108 Ų .Scientific Research Applications
Anticonvulsant Activity
Research has explored the structural analogues of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide, focusing on their potential anticonvulsant properties. A study by Kelley et al. (1995) synthesized and tested various analogues for their activity against maximal electroshock-induced seizures in rats. This work highlights the nuanced role of structural modifications in anticonvulsant efficacy, suggesting potential research directions for derivatives of the compound Kelley et al., 1995.
Adenosine Receptor Affinity
Another significant area of research involves examining the affinity of triazolopyrimidine derivatives towards adenosine receptors. Betti et al. (1999) synthesized amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines to assess their interaction with adenosine A1 and A2A receptors. The findings suggest that certain fluoro-substituted benzyl groups enhance receptor affinity, particularly for the A1 subtype, indicating the compound's relevance in modulating adenosine receptor-mediated pathways Betti et al., 1999.
Antibacterial Activity
The broad-spectrum antibacterial activity of triazolopyrimidine derivatives has also been a focus. Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative. This study underscores the potential of such compounds in developing new antibacterial agents, with specific efficacy against both Gram-positive and Gram-negative bacteria Lahmidi et al., 2019.
Antidepressant Properties
The search for new antidepressants has also led to interest in triazolopyrimidine derivatives. Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives, evaluating them for anticonvulsant and antidepressant activities. Their research demonstrates the dual therapeutic potential of these compounds, with some showing significant efficacy in models of depression Zhang et al., 2016.
Insecticidal Applications
The use of triazolopyrimidine derivatives as insecticidal agents represents another promising application. Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research indicates the versatility of triazolopyrimidine derivatives in pest management strategies Fadda et al., 2017.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-4-6-17(23)7-5-16/h4-9,12H,10-11H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOGPYBOOUDSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2657155.png)
![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657156.png)


![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2657160.png)
![N-isobutyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2657161.png)
![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)

![3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657168.png)

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)
![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

